molecular formula C6H5Li B1222949 Phenyllithium CAS No. 591-51-5

Phenyllithium

Cat. No.: B1222949
CAS No.: 591-51-5
M. Wt: 84.1 g/mol
InChI Key: DBYQHFPBWKKZAT-UHFFFAOYSA-N
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Description

Phenyllithium, also known as phenyl-lithium or phenyl lithium, is an organolithium reagent, which is a type of chemical compound that is used in organic synthesis. It is a colorless, volatile, flammable liquid that is an important reagent in organic synthesis. It is used in a variety of reactions, such as the Wittig reaction, the Suzuki reaction, the Stille reaction, and the Heck reaction. This compound is also used in the preparation of pharmaceuticals, polymers, and other materials.

Scientific Research Applications

Application in Chemical Synthesis

Phenyllithium is a key reagent in chemical synthesis. Shirakawa et al. (2011) demonstrated its use in iron-catalyzed aryl- and alkenyllithiation of alkynes, crucial for benzosilole synthesis. This process involves the addition-cyclization sequence of o-(trimethylsilyl)this compound with alkynes (Shirakawa et al., 2011).

Investigating Solvent and Ligand Effects

Nudelman and Vázquez (2005) focused on the effects of solvents and ligands on the reaction of this compound with E-cinnamaldehyde. Their findings contribute significantly to understanding the impact of reaction conditions on product distribution, highlighting this compound's sensitivity and versatility in different environments (Nudelman & Vázquez, 2005).

Role in Lithium Interconversion Studies

Schlosser, Guio, and Leroux (2001) explored the intriguing aspects of multiple hydrogen/lithium interconversions at the same benzene nucleus. Their work provides critical insights into the unique properties and reactivity of this compound, especially in the context of its interaction with other phenyl anions (Schlosser, Guio, & Leroux, 2001).

Mechanism of Action

Target of Action

Phenyllithium, with the empirical formula C6H5Li , is an organometallic agent . The primary targets of this compound are organic compounds that can form carbon-carbon bonds . It acts as a metalating agent in organic syntheses .

Mode of Action

This compound interacts with its targets through nucleophilic addition and substitution reactions . For instance, it can react with a carbonyl compound (R2C=O) to form a lithium alkoxide (PhR2COLi) . It can also react with pyridine to form 2-Phenylpyridine, a process that entails an addition-elimination pathway .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the formation of carbon-carbon bonds . This process is crucial in organic syntheses, facilitating the introduction of phenyl groups . The downstream effects include the creation of new organic compounds with altered properties.

Pharmacokinetics

It’s important to note that this compound is reactive and can be hazardous, thus its bioavailability and pharmacokinetic properties in a biological system could be complex and would require careful investigation .

Result of Action

The molecular result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . On a cellular level, the effects would largely depend on the specific context and the compounds being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the aggregation state of this compound . It forms a mixture of tetramer and dimer in ether, but complete conversion to dimeric solvates is achieved by the addition of THF, dioxolane, DME, or TMEDA in near stoichiometric amounts . These environmental factors can influence the reactivity and efficacy of this compound in organic syntheses .

Safety and Hazards

Phenyllithium is flammable and may cause severe skin burns and eye damage . It may cause genetic defects and cancer, and may cause respiratory irritation .

Future Directions

The future outlook of the Phenyllithium market is promising due to the increasing demand for organic compounds in various industries . The market is expected to witness significant growth in the coming years, driven by the rising need for pharmaceutical drugs and specialty chemicals .

Biochemical Analysis

Biochemical Properties

Phenyllithium plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms a mixture of tetramer and dimer in ether, and complete conversion to dimeric solvates is achieved by the addition of tetrahydrofuran (THF), dioxolane, dimethoxyethane (DME), or tetramethylethylenediamine (TMEDA) in near stoichiometric amounts . These interactions are crucial for its reactivity and stability in different solvents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form complexes with various donor solvents, which enhances its reactivity. For example, the addition of hexamethylphosphoric triamide (HMPA) and 12-crown-4 increases the reactivity of this compound in THF . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the solvents and conditions used. For instance, this compound forms monomeric complexes with PMDTA and HMPA stoichiometrically . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.

Properties

IUPAC Name

lithium;benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQHFPBWKKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=[C-]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883453, DTXSID70938503
Record name Lithium, phenyl-
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Record name Lithium benzenide
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Molecular Weight

84.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Wikipedia]
Record name Phenyllithium
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CAS No.

591-51-5, 17438-88-9
Record name Phenyllithium
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Record name Lithium, phenyl-
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Record name Lithium, phenyl-
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Record name Lithium benzenide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyllithium
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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